3-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the condensation of a furan derivative with a thiazolidine precursor. The specific synthetic route may vary, but it typically includes the following steps:
Furan Synthesis: The furan ring is constructed using appropriate starting materials and reagents.
Thiazolidine Formation: The thiazolidine ring is formed by reacting the furan compound with a thiol or thioamide.
Methylene Group Introduction: The methylene group (CH=) is introduced by reacting the thiazolidine intermediate with an appropriate aldehyde or ketone.
Oxidation and Thioxo Formation: The final step involves oxidation to form the thioxo group (SO) and the carboxylic acid functionality.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers continue to investigate efficient and scalable routes for large-scale production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The acidic proton on the carboxylic acid group can participate in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the acidic proton.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction leads to alcohols.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s functional groups make it a potential ligand for transition metal catalysts.
Organic Synthesis: Researchers explore its utility in constructing more complex molecules.
Antioxidant Properties: The furan and thiazolidine moieties suggest potential antioxidant activity.
Anti-inflammatory Effects: Investigated for its anti-inflammatory properties.
Pharmaceuticals: The compound’s unique structure may inspire drug development.
Materials Science:
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
While this compound exhibits unique features, it shares similarities with related thiazolidine derivatives. Notable compounds include:
(5Z)-3-(4-Fluorobenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one:
3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid:
These compounds share structural motifs and may exhibit similar reactivity patterns.
Properties
Molecular Formula |
C17H12FNO4S2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C17H12FNO4S2/c18-11-3-1-10(2-4-11)13-6-5-12(23-13)9-14-16(22)19(17(24)25-14)8-7-15(20)21/h1-6,9H,7-8H2,(H,20,21)/b14-9- |
InChI Key |
NYWSZAIKDAQTCQ-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.